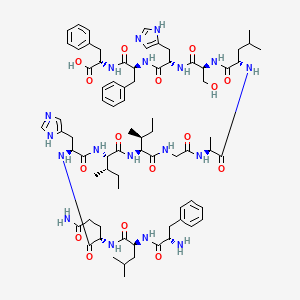
H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe-OH” is a peptide composed of the following amino acids: phenylalanine, leucine, glutamine, histidine, isoleucine, glycine, alanine, serine, and phenylalanine. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Cleavage: Final removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water, often catalyzed by enzymes like proteases.
Oxidation: Oxidative modifications can occur on amino acids like cysteine, methionine, and tryptophan.
Reduction: Reduction reactions can reverse oxidative modifications, restoring the original peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acidic hydrolysis with hydrochloric acid.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Modified peptides with oxidized amino acid residues.
Reduction: Restored peptides with reduced amino acid residues.
Applications De Recherche Scientifique
Peptides like “H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Potential therapeutic agents for diseases, including cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to trigger signaling pathways.
Enzymes: Acting as substrates or inhibitors of enzymatic reactions.
Ion Channels: Modulating ion channel activity to influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Phe-Phe-OH: A shorter peptide with similar aromatic properties.
H-Leu-Leu-OH: Another dipeptide with hydrophobic characteristics.
H-Gly-Gly-OH: A simple dipeptide used as a model in peptide studies.
Uniqueness
The uniqueness of “H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe-OH” lies in its specific sequence, which determines its structure, stability, and biological activity. The presence of multiple hydrophobic and aromatic residues contributes to its potential for self-assembly and interaction with biological membranes.
Propriétés
Formule moléculaire |
C76H108N18O16 |
|---|---|
Poids moléculaire |
1529.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C76H108N18O16/c1-10-44(7)63(94-75(108)64(45(8)11-2)93-72(105)58(35-51-37-80-41-83-51)89-67(100)53(27-28-61(78)96)85-68(101)55(30-43(5)6)87-66(99)52(77)31-47-21-15-12-16-22-47)74(107)81-38-62(97)84-46(9)65(98)86-54(29-42(3)4)69(102)92-60(39-95)73(106)90-57(34-50-36-79-40-82-50)71(104)88-56(32-48-23-17-13-18-24-48)70(103)91-59(76(109)110)33-49-25-19-14-20-26-49/h12-26,36-37,40-46,52-60,63-64,95H,10-11,27-35,38-39,77H2,1-9H3,(H2,78,96)(H,79,82)(H,80,83)(H,81,107)(H,84,97)(H,85,101)(H,86,98)(H,87,99)(H,88,104)(H,89,100)(H,90,106)(H,91,103)(H,92,102)(H,93,105)(H,94,108)(H,109,110)/t44-,45-,46-,52-,53-,54-,55-,56-,57-,58-,59-,60-,63-,64-/m0/s1 |
Clé InChI |
YCWIQPAQDXZSCK-SUDAOBRNSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


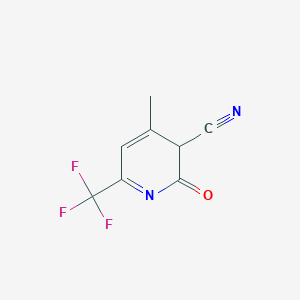

![(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-4-(1,3-thiazol-4-yl)butan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B15134877.png)
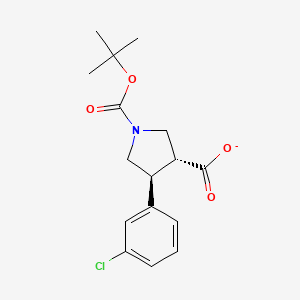

![7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B15134897.png)
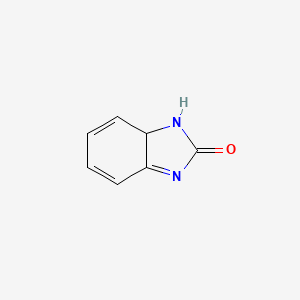

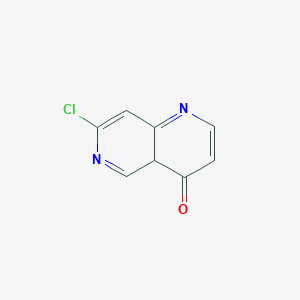
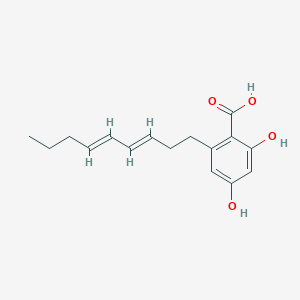
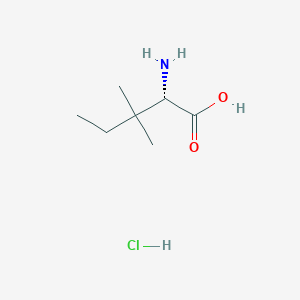

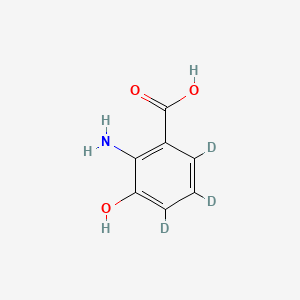
![5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134950.png)
